

# Comparative Analysis of "2-Morpholino-3-pyridinamine" Derivatives as Kinase Inhibitors

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## Compound of Interest

Compound Name: **2-Morpholino-3-pyridinamine**

Cat. No.: **B1272805**

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A comprehensive guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of **2-morpholino-3-pyridinamine** derivatives, with a focus on their role as PI3K/Akt/mTOR pathway inhibitors.

The "**2-morpholino-3-pyridinamine**" scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. The strategic placement of the morpholine and aminopyridine moieties allows for critical interactions within the ATP-binding pocket of various kinases, most notably the phosphoinositide 3-kinases (PI3Ks). This guide provides a comparative analysis of different classes of derivatives built upon this core structure, summarizing their biological performance with supporting experimental data and detailed methodologies.

## I. Comparative Biological Activity

The following tables summarize the in vitro activity of various "**2-morpholino-3-pyridinamine**" derivatives against key kinases in the PI3K/Akt/mTOR pathway and their anti-proliferative effects on different cancer cell lines.

### Table 1: In Vitro Kinase Inhibitory Activity of Representative Derivatives

Compound Class	Representative Compound	PI3K $\alpha$ IC50 (nM)	PI3K $\beta$ IC50 (nM)	PI3K $\delta$ IC50 (nM)	PI3K $\gamma$ IC50 (nM)	mTOR IC50 (nM)
Quinazoline	Compound 17f	4.2	-	-	-	-
Imidazo[1,2-a]pyridine	Compound 35[1]	15.0	-	-	-	-
Thieno[3,2-d]pyrimidine	Compound 8d[2]	Moderate Inhibition	-	-	-	-
Pyrrolopyrimidine	Compound 48[3]	7.0	-	-	-	-

Note: "-" indicates data not available in the cited literature. "Moderate Inhibition" indicates that the source did not provide a specific IC50 value but reported significant activity.

**Table 2: Anti-proliferative Activity of Representative Derivatives Against Cancer Cell Lines**

Compound Class	Representative Compound	Cell Line	Cancer Type	IC50 (μM)
Quinazoline	Compound 17f	PC-3	Prostate Cancer	-
DU145	Prostate Cancer	-		
MCF-7	Breast Cancer	-		
Imidazo[1,2-a]pyridine	Compound 35[1]	T47D	Breast Cancer	7.9
MCF-7	Breast Cancer	9.4		
Thieno[3,2-d]pyrimidine	Compound 8d[2]	A549	Lung Cancer	6.02-10.27
PC-3	Prostate Cancer	6.02-10.27		
MCF-7	Breast Cancer	6.02-10.27		
HepG2	Liver Cancer	6.02-10.27		

Note: "-" indicates data not available in the cited literature.

## II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

### In Vitro PI3K $\alpha$ Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PI3K $\alpha$ .

**Principle:** The kinase activity is determined by measuring the amount of ADP produced from the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) by PI3K $\alpha$ . The ADP is then converted to ATP, which generates a luminescent signal via luciferase.

**Materials:**

- Purified recombinant PI3K $\alpha$  (p110 $\alpha$ /p85 $\alpha$ ) enzyme

- PI3K lipid substrate (e.g., PI(4,5)P2)
- ATP
- PI3K Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM CHAPS)
- Test compounds dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (or similar)
- 384-well plates

**Procedure:**

- Prepare serial dilutions of the test compounds in DMSO.
- In a 384-well plate, add 0.5 µL of the compound solution or vehicle (DMSO) to the appropriate wells.
- Prepare a mixture of PI3Kα enzyme and lipid substrate in PI3K Kinase Buffer.
- Add 4 µL of the enzyme/lipid mixture to each well.
- Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 25 µM).
- Incubate the plate at room temperature for 60 minutes.
- Stop the kinase reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's protocol.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the compound concentration.

## Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][4][5]

#### Materials:

- Cancer cell lines (e.g., MCF-7, PC-3, A549)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- Test compounds dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
- 96-well plates

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
- Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

## In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a test compound in a mouse model.

**Principle:** Human tumor cells are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.

### Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Human cancer cell line
- Matrigel (optional, to aid tumor formation)
- Test compound formulated in a suitable vehicle
- Calipers for tumor measurement

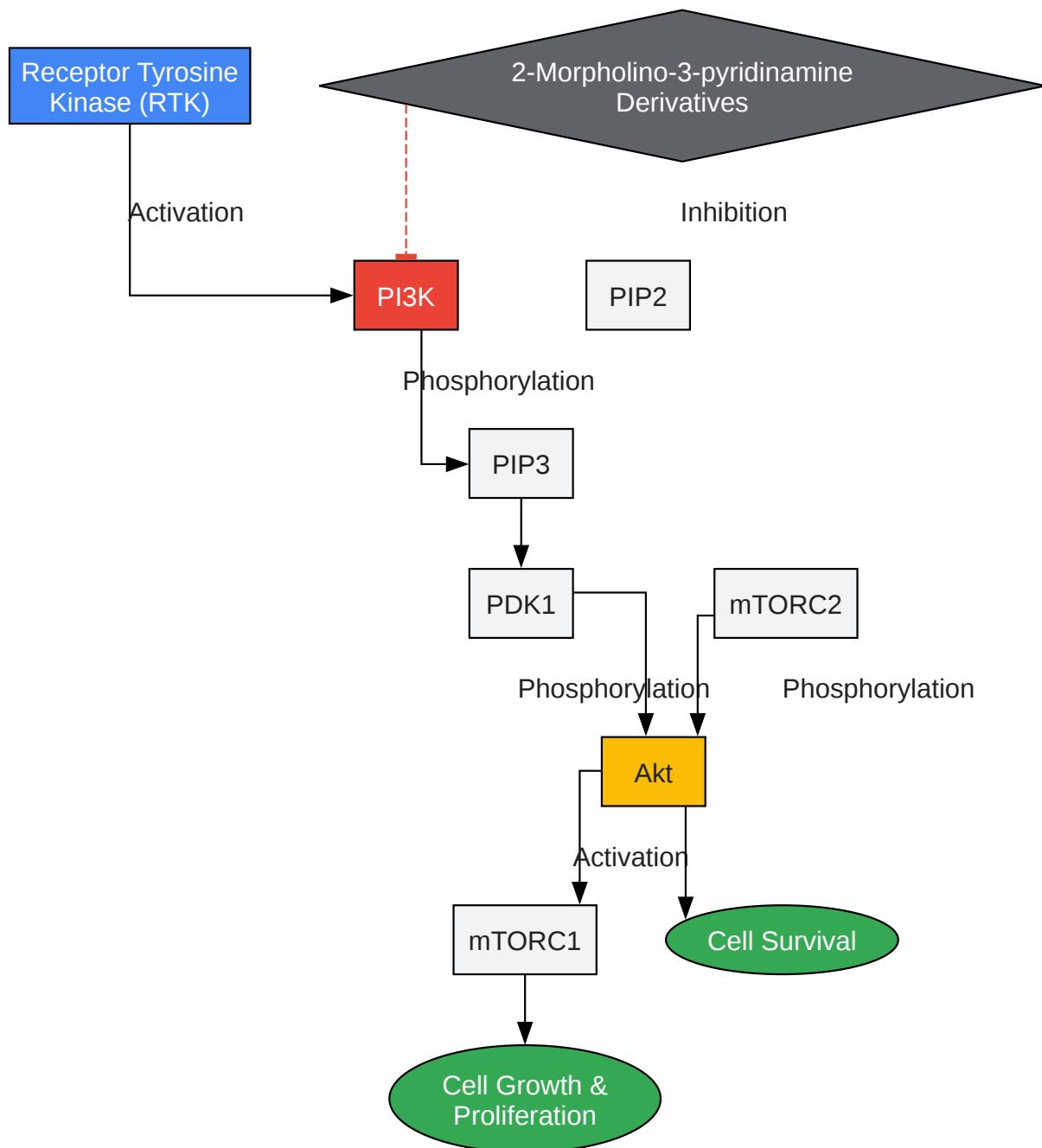
### Procedure:

- Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 x 10<sup>6</sup> cells) into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Administer the test compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage).
- Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width<sup>2</sup>)/2.
- Monitor the body weight of the mice as an indicator of toxicity.

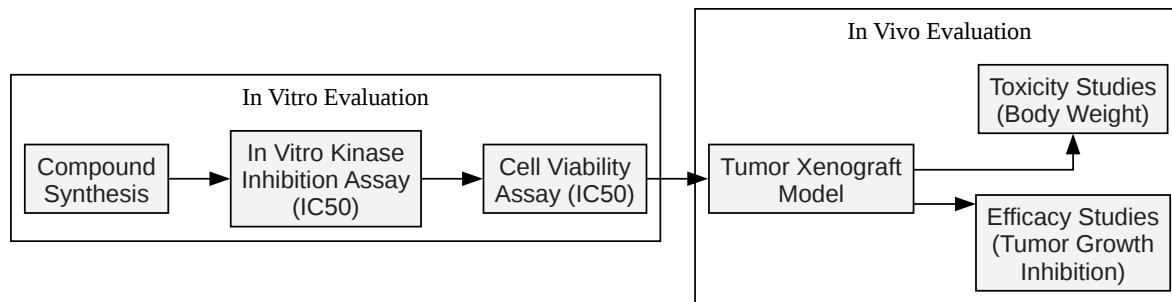
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

### III. Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and evaluation of "**2-morpholino-3-pyridinamine**" derivatives.

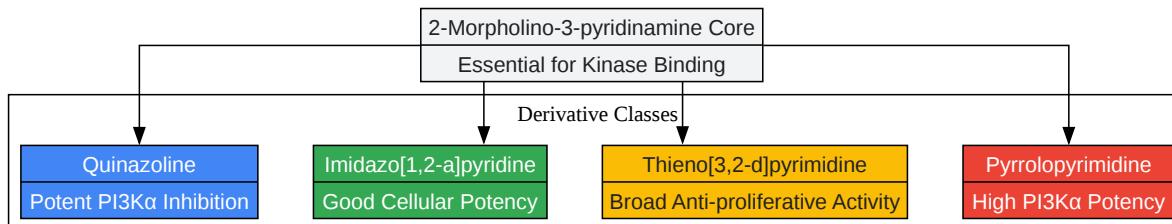
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of **2-morpholino-3-pyridinamine** derivatives.



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Caption: General experimental workflow for the evaluation of kinase inhibitors.



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Caption: Structure-Activity Relationship (SAR) summary of different derivative classes.

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